3,4-Dihydro-2H-pyran-2-methanol
Overview
Description
3,4-Dihydro-2H-pyran-2-methanol is an organic compound with the molecular formula C6H10O2. It is a colorless to light yellow liquid with a density of 1.101 g/cm³ . This compound is known for its use as a biochemical reagent and is often utilized in life science-related research .
Mechanism of Action
Target of Action
It is used as a biochemical reagent, suggesting that it interacts with various biological materials or organic compounds for life science-related research .
Mode of Action
It is known to be used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This suggests that it may interact with its targets through a process of immobilization and cleavage.
Biochemical Pathways
It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that it may play a role in the formation of tetrahydropyran derivatives, which are important in various biochemical processes.
Pharmacokinetics
Its physical properties such as boiling point (92-93 °c/25 mmhg) and density (1101 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Action Environment
The action of 3,4-Dihydro-2H-pyran-2-methanol can be influenced by various environmental factors. It is known to be incompatible with oxidizing agents, acids, and heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these factors in its environment.
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-pyran-2-methanol plays a significant role in biochemical reactions, particularly in the immobilization and cleavage of alcohols . It interacts with various enzymes and proteins, facilitating the formation of stable intermediates in synthetic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and stability in biochemical assays .
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell . This compound’s impact on cell function includes changes in energy production and utilization, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical assays. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under acidic or oxidative conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function . At high doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenases and oxidases . These interactions can influence the levels of various metabolites, affecting overall metabolic flux within the cell . The compound’s role in these pathways is crucial for its function in biochemical assays and synthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular processes and metabolic pathways .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as the mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is critical for its role in biochemical reactions and cellular processes .
Preparation Methods
3,4-Dihydro-2H-pyran-2-methanol can be synthesized through various methods. One common synthetic route involves the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid monohydrate or pyridinium p-toluenesulfonate . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
3,4-Dihydro-2H-pyran-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-2H-pyran-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups.
Biology: This compound serves as a biochemical reagent in various biological assays.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol can be compared with other similar compounds such as:
2-Hydroxymethyl-3,4-dihydro-2H-pyran: This compound has similar chemical properties and applications.
3,4-Dihydro-2H-pyran-2-ylmethanol: Another closely related compound with comparable uses.
2-Methoxytetrahydropyran: Used in similar synthetic applications but with different functional groups. The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in certain synthetic and research contexts.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICBFRKICBBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305096 | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-36-8 | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3749-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3,4-Dihydro-2H-pyran-2-methanol?
A: this compound, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran, is a versatile compound with applications in polymer chemistry. It serves as a precursor for synthesizing polydi(3,4-dihydro-2H-pyran-2-methyl) esters, which can form ladder or semi-ladder polymers. [] These polymers have potential applications in materials science, but further research is needed to explore their specific properties and potential uses.
Q2: What is the significance of the Cannizzaro reaction in the context of this compound?
A: The Cannizzaro reaction offers a synthetic route to obtain both this compound and the sodium salt of its corresponding carboxylic acid. [] This reaction, involving the dismutation of an aldehyde in the presence of a strong base, provides a convenient method for synthesizing these compounds simultaneously.
Q3: How does the structure of polymers derived from this compound vary with reaction conditions?
A: The structure of polydi(3,4-dihydro-2H-pyran-2-methyl) esters, synthesized from this compound, can be influenced by factors like reaction temperature and the type of cationic initiator used during polymerization. [] For instance, specific conditions might favor the formation of ladder polymers with a more rigid structure, while others might lead to semi-ladder polymers with greater flexibility.
Q4: Are there any naturally occurring sources of this compound?
A: Yes, this compound, in its (2 R, 3S, 4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol form, has been isolated from the leaves of Ocimum gratissimum (also known as O. viride). [] This finding suggests a potential role of this compound in the plant's natural biochemistry and potential applications in pharmaceutical or agricultural research.
Q5: Has the stereochemistry of this compound been investigated?
A: Yes, research has explored the enzymatic synthesis of optically active (S)-(+)-2-Hydroxymethyl-3,4-dihydro-2H-pyran and its acetate derivative. [, ] This indicates the potential importance of stereochemistry in the biological activity or applications of this compound and its derivatives.
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